Cas no 159912-53-5 ((R,Z)-N-Methoxyquinuclidine-3-carbimidoyl cyanide)
159912-53-5 structure
Product Name:(R,Z)-N-Methoxyquinuclidine-3-carbimidoyl cyanide
Numero CAS:159912-53-5
MF:C10H15N3O
MW:193.245601892471
CID:65540
PubChem ID:9577995
Update Time:2025-04-18
(R,Z)-N-Methoxyquinuclidine-3-carbimidoyl cyanide Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R,Z)-N-Methoxyquinuclidine-3-carbimidoyl cyanide
- [R-(Z)]-alpha-(Methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile
- SABCOMELINE
- Sabcomeline [inn:ban]
- 1-Azabicyclo[2.2.2]octane-3-acetonitrile,a-(MethoxyiMino)-, (aZ,3R)-
- SABCOMELINE [WHO-DD]
- BDBM50061705
- CHEBI:134846
- P8P92V596C
- CHEMBL134641
- sb202026
- (R)-3-QUINUCLIDINEGLYOXYLONITRILE (Z)-O-METHYLOXIME
- AKOS006331527
- (3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide
- (R)-1-Aza-bicyclo[2.2.2]oct-3-yl-[(Z)-methoxyimino]-acetonitrile
- (R)-3-quinuclidineglyoxylonitrile-(Z)-(O)-methyloxime
- SB-202026
- DTXSID101028868
- SKB-202026
- HY-106432
- SABCOMELINE [INN]
- alpha-(methylimino)-1-azabicyclo(2.2.2)octane-3-acetonitrile
- 159912-53-5
- SCHEMBL3838658
- CS-0025796
- UNII-P8P92V596C
- SB 202026; SKB 202026
- (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile
- SABCOMELINE [MI]
- SB 202026
- (Z,3R)-1-azabicyclo(2.2.2)oct-3-carbonimidoyl cyanide
- sabcomelinum
- sabcomelina
- (Z,3R)-1-azabicyclo[2.2.2]oct-3-carbonimidoyl cyanide
- DA-67360
-
- Inchi: 1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1
- Chiave InChI: IQWCBYSUUOFOMF-QTLFRQQHSA-N
- Sorrisi: O(C)/N=C(\C#N)/[C@H]1CN2CCC1CC2
Proprietà calcolate
- Massa esatta: 193.122
- Massa monoisotopica: 193.122
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 283
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 48.6A^2
- XLogP3: 1
Proprietà sperimentali
- Densità: 1.25
- Punto di fusione: 154-156°
- Punto di ebollizione: 278 ºC
- Punto di infiammabilità: 122 ºC
- Rotazione specifica: D20 +14.4° (c = 0.424 in EtOH)
(R,Z)-N-Methoxyquinuclidine-3-carbimidoyl cyanide Letteratura correlata
-
Zhidong Liu,Aihua Zhang,Hui Sun,Ying Han,Ling Kong,Xijun Wang RSC Adv. 2017 7 6046
159912-53-5 ((R,Z)-N-Methoxyquinuclidine-3-carbimidoyl cyanide) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso